molecular formula C23H16ClNO3 B4751213 6-chloro-N-(diphenylmethyl)-2-oxo-2H-chromene-3-carboxamide

6-chloro-N-(diphenylmethyl)-2-oxo-2H-chromene-3-carboxamide

Cat. No. B4751213
M. Wt: 389.8 g/mol
InChI Key: HWCHPJFVXJYKEM-UHFFFAOYSA-N
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Description

6-chloro-N-(diphenylmethyl)-2-oxo-2H-chromene-3-carboxamide, also known as DMC, is a synthetic compound that belongs to the class of chromene derivatives. DMC has gained significant attention in the scientific community due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 6-chloro-N-(diphenylmethyl)-2-oxo-2H-chromene-3-carboxamide is not fully understood. However, studies have suggested that 6-chloro-N-(diphenylmethyl)-2-oxo-2H-chromene-3-carboxamide exerts its anticancer activity by inducing apoptosis, inhibiting cell proliferation, and disrupting the cell cycle. 6-chloro-N-(diphenylmethyl)-2-oxo-2H-chromene-3-carboxamide has also been shown to inhibit the activity of several enzymes involved in cancer progression, including matrix metalloproteinases and topoisomerases. In neurodegenerative diseases, 6-chloro-N-(diphenylmethyl)-2-oxo-2H-chromene-3-carboxamide has been shown to modulate several signaling pathways, including the PI3K/Akt and MAPK/ERK pathways, which are involved in cell survival and death.
Biochemical and Physiological Effects
6-chloro-N-(diphenylmethyl)-2-oxo-2H-chromene-3-carboxamide has been shown to exhibit several biochemical and physiological effects. In cancer cells, 6-chloro-N-(diphenylmethyl)-2-oxo-2H-chromene-3-carboxamide induces DNA damage, inhibits angiogenesis, and modulates the expression of several genes involved in cancer progression. In neurodegenerative diseases, 6-chloro-N-(diphenylmethyl)-2-oxo-2H-chromene-3-carboxamide has been shown to reduce oxidative stress, inhibit inflammation, and improve mitochondrial function. 6-chloro-N-(diphenylmethyl)-2-oxo-2H-chromene-3-carboxamide has also been shown to exhibit low toxicity in normal cells, making it a promising candidate for further development as a therapeutic agent.

Advantages and Limitations for Lab Experiments

One of the major advantages of 6-chloro-N-(diphenylmethyl)-2-oxo-2H-chromene-3-carboxamide is its potent anticancer and neuroprotective activity. 6-chloro-N-(diphenylmethyl)-2-oxo-2H-chromene-3-carboxamide is also relatively easy to synthesize, making it readily available for laboratory experiments. However, one of the limitations of 6-chloro-N-(diphenylmethyl)-2-oxo-2H-chromene-3-carboxamide is its low solubility in water, which can make it difficult to administer in vivo. Additionally, further studies are needed to fully understand the mechanism of action of 6-chloro-N-(diphenylmethyl)-2-oxo-2H-chromene-3-carboxamide and its potential side effects.

Future Directions

There are several future directions for the study of 6-chloro-N-(diphenylmethyl)-2-oxo-2H-chromene-3-carboxamide. One potential direction is the development of novel formulations of 6-chloro-N-(diphenylmethyl)-2-oxo-2H-chromene-3-carboxamide that improve its solubility and bioavailability. Another direction is the investigation of the potential synergistic effects of 6-chloro-N-(diphenylmethyl)-2-oxo-2H-chromene-3-carboxamide with other anticancer and neuroprotective agents. Furthermore, the development of 6-chloro-N-(diphenylmethyl)-2-oxo-2H-chromene-3-carboxamide as a therapeutic agent for other diseases, such as cardiovascular diseases and inflammatory disorders, should be explored. Finally, further studies are needed to fully understand the mechanism of action of 6-chloro-N-(diphenylmethyl)-2-oxo-2H-chromene-3-carboxamide and its potential side effects, which could inform the development of more effective and safer therapeutic agents.

Scientific Research Applications

6-chloro-N-(diphenylmethyl)-2-oxo-2H-chromene-3-carboxamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer and neurodegenerative diseases. Several studies have demonstrated that 6-chloro-N-(diphenylmethyl)-2-oxo-2H-chromene-3-carboxamide exhibits potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. 6-chloro-N-(diphenylmethyl)-2-oxo-2H-chromene-3-carboxamide has also been shown to possess neuroprotective properties and can prevent neuronal death in models of Parkinson's and Alzheimer's diseases.

properties

IUPAC Name

N-benzhydryl-6-chloro-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16ClNO3/c24-18-11-12-20-17(13-18)14-19(23(27)28-20)22(26)25-21(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-14,21H,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWCHPJFVXJYKEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)C3=CC4=C(C=CC(=C4)Cl)OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-N-(diphenylmethyl)-2-oxo-2H-chromene-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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